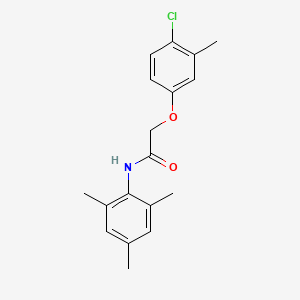

![molecular formula C15H13N5S B5519043 5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)

5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its wide range of biological activities. These compounds have attracted significant attention due to their potential in various fields of chemistry and medicine, including their role as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions starting from simple precursors. For instance, 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol is prepared from methyl nicotinate through several reaction steps. This compound can react with various aromatic aldehydes in the presence of glacial acetic acid to yield a range of substituted benzal-amino derivatives (Dave et al., 2007).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be studied using X-ray diffraction, revealing the arrangement of atoms and the geometry of the molecule. For example, the crystal structure analysis of a related compound, 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate, showed non-planarity with dihedral angles between rings indicating the complex three-dimensional structure of these molecules (Ünver et al., 2018).

Chemical Reactions and Properties

1,2,4-Triazole derivatives participate in various chemical reactions, forming new compounds with potential biological activities. For instance, the reaction of 4-amino-3-pyridin-3-yl-4H-[1,2,4] triazole-5-thiol with 2-chloromethyl-5-substituted phenyl-[1,3,4] oxadiazoles resulted in novel heterocyclic amines with good antibacterial activity (Hu et al., 2005).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting point, solubility, and crystalline structure, can be determined through various analytical techniques. These properties are crucial for understanding the stability and reactivity of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to form complexes with metals, are essential aspects of 1,2,4-triazole derivatives. For example, coordination complexes with metals like Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been prepared and characterized, revealing the bidentate coordination through sulfur and amine groups (Haddad et al., 2013).

Aplicaciones Científicas De Investigación

Antimicrobial Applications

The synthesis of new 1,2,4-triazoles, including derivatives of the mentioned compound, has been extensively explored for their antimicrobial activities. For instance, Bayrak et al. (2009) synthesized various 1,2,4-triazole derivatives that underwent further chemical transformations to yield compounds with antimicrobial properties. Their study indicates that these compounds exhibited good to moderate antimicrobial activity, highlighting their potential as leads for developing new antimicrobial agents Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009.

Corrosion Inhibition

Triazole derivatives have also been investigated as corrosion inhibitors. Ansari, Quraishi, and Singh (2014) examined Schiff’s bases of pyridyl substituted triazoles, including derivatives similar to the compound , as corrosion inhibitors for mild steel in acidic solutions. Their findings demonstrated high inhibition efficiency, suggesting these compounds could serve as effective corrosion inhibitors in industrial applications Ansari, Quraishi, & Singh, 2014.

Synthetic Utility for Novel Compounds

The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds with potential biological activities. For example, Sarhan et al. (2008) reported the synthesis of new heterocycles starting from 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol, demonstrating the compound's utility in generating novel chemical entities for further pharmacological studies Sarhan, Elsherif, Mahmoud, & Habib, 2008.

Propiedades

IUPAC Name |

3-(4-methylphenyl)-4-(pyridin-4-ylmethylideneamino)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5S/c1-11-2-4-13(5-3-11)14-18-19-15(21)20(14)17-10-12-6-8-16-9-7-12/h2-10H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDBJWUUXGTMRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518964.png)

![4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5518968.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5518972.png)

![2-[(3-bromobenzyl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5518978.png)

![N-ethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5518986.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5518993.png)

![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B5519011.png)

![ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5519039.png)

![2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5519062.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)